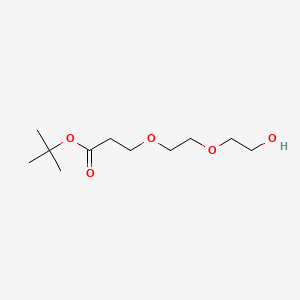

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

Vue d'ensemble

Description

Hydroxy-PEG2-(CH2)2-Boc est un composé chimique utilisé principalement comme un lieur dans la synthèse des conjugués anticorps-médicaments (ADC) et des chimères de ciblage de la protéolyse (PROTAC) . Il contient un groupe hydroxyle et un groupe tert-butoxycarbonyle (Boc) liés par une chaîne linéaire de polyéthylène glycol (PEG) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Hydroxy-PEG2-(CH2)2-Boc implique généralement la réaction d’un dérivé de PEG avec une amine protégée par un groupe Boc. Les conditions de réaction incluent souvent l’utilisation de solvants organiques tels que le dichlorométhane (DCM) et des catalyseurs tels que la N,N’-diisopropylcarbodiimide (DIC) pour faciliter la réaction de couplage .

Méthodes de production industrielle

Les méthodes de production industrielle de l’Hydroxy-PEG2-(CH2)2-Boc sont similaires à la synthèse en laboratoire, mais à plus grande échelle. Ces méthodes impliquent l’utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit .

Analyse Des Réactions Chimiques

Types de réactions

L’Hydroxy-PEG2-(CH2)2-Boc subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe hydroxyle peut être substitué par divers groupes fonctionnels pour créer différents dérivés.

Réactions de déprotection : Le groupe Boc peut être éliminé en conditions acides pour obtenir l’amine libre.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants incluent les halogénoalcanes et les chlorures d’acyle, les conditions de réaction impliquant généralement des solvants organiques et des bases comme la triéthylamine.

Réactions de déprotection : L’acide trifluoroacétique (TFA) est couramment utilisé pour éliminer le groupe Boc dans des conditions douces.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de PEG et des amines libres, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .

Applications de la recherche scientifique

L’Hydroxy-PEG2-(CH2)2-Boc a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme un lieur dans la synthèse de molécules complexes, notamment les ADC et les PROTAC.

Biologie : Facilite l’étude des interactions protéine-protéine et des voies de dégradation des protéines.

Médecine : Joue un rôle crucial dans le développement de thérapies ciblées contre le cancer et d’autres maladies.

Industrie : Utilisé dans la production de polymères et de matériaux spécialisés dotés de propriétés uniques.

Applications De Recherche Scientifique

Drug Delivery Systems

Tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate is particularly promising in the development of drug delivery systems due to its amphiphilic nature. The hydrophobic tert-butyl group can facilitate the encapsulation of drugs, while the hydroxyethyl ether chains enhance water solubility. This dual functionality allows for:

- Controlled Release : The compound can be engineered to release therapeutic agents in a controlled manner, improving efficacy and reducing side effects.

- Targeted Delivery : Its functional groups can be used for attaching to other biomolecules or nanoparticles, enabling targeted delivery to specific tissues or cells .

Bioconjugation

Bioconjugation involves the attachment of biomolecules to synthetic compounds to create targeted therapeutics. This compound can serve as a linker or spacer in bioconjugation processes due to its reactive functional groups. This application is crucial for:

- Development of Diagnostic Agents : The compound can be linked to imaging agents for enhanced visualization in medical diagnostics.

- Creation of Biosensors : Its properties allow for the development of biosensors that can detect specific biological markers .

Case Study 1: Drug Delivery Mechanism

A study demonstrated the use of this compound in formulating nanoparticles for delivering anticancer drugs. The nanoparticles showed improved solubility and stability in physiological conditions, leading to enhanced therapeutic efficacy in vitro and in vivo .

Case Study 2: Bioconjugation for Imaging Applications

In another research project, researchers utilized this compound as a linker for attaching fluorophores to antibodies. This bioconjugation improved the specificity and sensitivity of imaging techniques used in cancer diagnostics, showcasing the compound's utility in developing advanced diagnostic tools .

Table 1: Comparison of Solubility Profiles

| Compound | Lipophilicity | Hydrophilicity | Application Area |

|---|---|---|---|

| Tert-Butyl 3-(2-(2-hydroxyethoxy)... | High | Moderate | Drug Delivery Systems |

| Standard Drug Carrier | Moderate | High | General Drug Delivery |

| Bioconjugated Compound | Variable | High | Targeted Drug Delivery |

Table 2: Summary of Biological Activities

Mécanisme D'action

L’Hydroxy-PEG2-(CH2)2-Boc exerce ses effets principalement par son rôle de lieur. Dans les ADC, il relie l’anticorps au médicament cytotoxique, permettant une administration ciblée aux cellules cancéreuses . Dans les PROTAC, il lie la protéine cible à une ligase E3 de l’ubiquitine, facilitant la dégradation de la protéine cible par le système ubiquitine-protéasome .

Comparaison Avec Des Composés Similaires

Composés similaires

Hydroxy-PEG3-(CH2)2-Boc : Structure similaire, mais avec une unité PEG supplémentaire, offrant une solubilité et une flexibilité accrues.

Hydroxy-PEG4-(CH2)2-Boc : Contient encore plus d’unités PEG, améliorant davantage ses propriétés pour des applications spécifiques.

Unicité

L’Hydroxy-PEG2-(CH2)2-Boc est unique en raison de son équilibre optimal d’hydrophilie et d’hydrophobie, ce qui le rend adapté à une large gamme d’applications dans les environnements aqueux et organiques .

Activité Biologique

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, with the molecular formula C₁₁H₂₂O₅ and a molecular weight of 234.29 g/mol, is a compound characterized by its unique structural features that contribute to its biological activity. The presence of both hydrophobic tert-butyl and hydrophilic hydroxyethyl ether groups positions this compound as a promising candidate for various pharmaceutical applications, particularly in drug delivery systems.

Chemical Structure and Properties

The compound consists of a tert-butyl protecting group, which is commonly utilized in organic synthesis to shield carboxylic acid functionalities. This feature allows for selective reactions during synthesis processes. The hydroxyethyl ether chain enhances the molecule's solubility in biological fluids, making it suitable for applications requiring controlled release or targeting mechanisms.

Drug Delivery Systems

The dual nature of this compound—combining lipophilicity from the tert-butyl group and hydrophilicity from the hydroxyethyl ether—facilitates its use in drug delivery systems. This property allows for improved solubility in both organic solvents and aqueous environments, which is essential for effective drug formulation .

Interaction Studies

Research indicates that this compound can interact favorably with various biological systems. Its functional groups may enable bioconjugation, making it valuable for creating targeted drug delivery systems, diagnostic imaging agents, or biosensors. The ability to attach to other biomolecules or nanoparticles enhances its versatility in biomedical applications.

Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties through mechanisms that involve modulation of cellular pathways associated with cancer cell proliferation and survival.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer progression, although detailed mechanistic studies are still required to elucidate these effects fully .

- Stability and Solubility : Stability assays indicate that the ester moiety of the compound maintains enzymatic and hydrolytic stability, which is crucial for its application in therapeutic contexts .

Case Study 1: Drug Formulation Development

In a study focusing on drug formulation, researchers incorporated this compound into nanoparticle systems designed for targeted cancer therapy. The findings demonstrated enhanced encapsulation efficiency and sustained release profiles compared to traditional formulations.

Case Study 2: Bioconjugation Applications

Another investigation highlighted the compound's role in bioconjugation processes, where it was successfully linked to antibodies for targeted delivery of chemotherapeutic agents. This approach resulted in increased cytotoxicity against cancer cells while minimizing off-target effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hydroxyethyl 3-propanoate | C₇H₁₄O₄ | Simpler structure lacking tert-butyl group |

| Polyethylene glycol diacrylate | C₈H₁₄O₄ | Used in hydrogels; lacks hydrophobicity |

| Diethylene glycol dibenzoate | C₁₂H₁₄O₄ | More rigid structure; used in plastics |

Propriétés

IUPAC Name |

tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOWESVURLUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564500 | |

| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133803-81-3 | |

| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.